Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Scientific Research Applications
Ring Expansion and Derivative Formation
Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound closely related to the one , has been utilized in the preparation and rearrangement to give methoxy- and cyano- derivatives. These derivatives undergo acid-catalyzed ring contraction, forming methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).
Synthesis of Antimicrobial Derivatives
The synthesis of novel derivatives of similar compounds has been reported for antimicrobial analysis. These compounds demonstrated potent antibacterial and antifungal activities, and their mode of action was explored through enzyme assay studies and molecular docking simulations. Further, these compounds displayed good oral drug-like properties, indicating potential for development as oral drug candidates (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Structural Characterization and Enzyme Inhibition
The structural characterization of closely related compounds has been performed, revealing their potential as inhibitors against human dihydrofolate reductase (DHFR) enzyme. This insight is vital for understanding their mechanism of action in therapeutic applications (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).
Herbicide Degradation
A study on chlorimuron-ethyl, which shares structural similarities, revealed the potential of Aspergillus niger to degrade the herbicide, highlighting the significance of microbial transformation in environmental management (Sharma, Banerjee, & Choudhury, 2012).
Thermodynamic Properties
Research on the thermodynamic properties of esters related to the specified compound has been conducted, involving combustion energies and enthalpies of formation. This research provides valuable data for understanding the physical and chemical properties of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
properties
IUPAC Name |
methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S/c1-12-4-6-13(7-5-12)19-18(20(25)30-3)16(23-21(26)24-19)11-31(27,28)14-8-9-17(29-2)15(22)10-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWCXBOSFCAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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